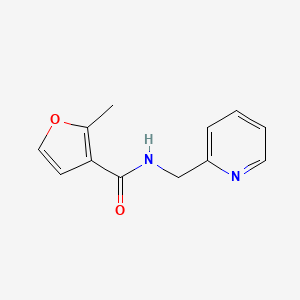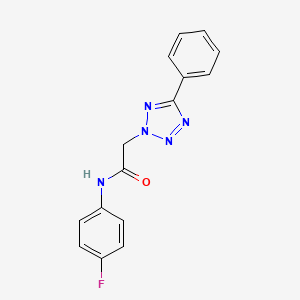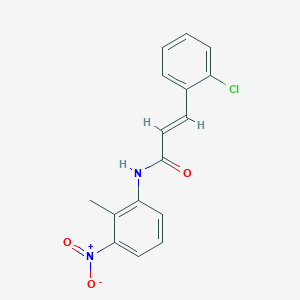![molecular formula C23H25N3O2 B5733151 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)
4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine, also known as MIBP, is a chemical compound that has garnered attention for its potential applications in scientific research. MIBP is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects. In
作用机制
4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in various physiological processes. By binding to the receptor, this compound prevents the activation of the channel, which can have downstream effects on neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have effects on various physiological processes, including cognitive function, inflammation, and pain perception. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have anti-inflammatory effects in animal models of sepsis and arthritis. Additionally, this compound has been shown to have analgesic effects in animal models of neuropathic pain.
实验室实验的优点和局限性
4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has several advantages as a research tool, including its selectivity for the α7 nicotinic acetylcholine receptor and its potential as a PET imaging agent. However, there are also limitations to its use in laboratory experiments. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several potential future directions for research involving 4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine. One area of interest is the development of this compound as a PET imaging agent for the detection of α7 nicotinic acetylcholine receptors in the brain. Another potential direction is the investigation of this compound's effects on other physiological processes, such as immune function and metabolism. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could have implications for the treatment of various neurological and inflammatory disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the α7 nicotinic acetylcholine receptor and potential as a PET imaging agent make it a valuable tool for studying various physiological processes. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成方法
4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine is synthesized through a multi-step process that involves the reaction of 4-(1H-imidazol-1-ylmethyl)piperidine with 2'-methoxybiphenyl-4-carboxylic acid chloride. The resulting product is then purified through column chromatography to obtain this compound in its final form. The synthesis of this compound has been optimized to produce high yields, making it a viable option for scientific research.
科学研究应用
4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which has implications for the treatment of various neurological disorders. This compound has also been studied for its potential as a PET imaging agent for the detection of α7 nicotinic acetylcholine receptors in the brain.
属性
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-22-5-3-2-4-21(22)19-6-8-20(9-7-19)23(27)26-13-10-18(11-14-26)16-25-15-12-24-17-25/h2-9,12,15,17-18H,10-11,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOFOLWDCKQGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CCC(CC3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5733077.png)
![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)


![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)


![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)

![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)
